5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
Sulfonamides, including derivatives with complex substituents, are typically synthesized through reactions involving sulfonamide groups with various reagents. For instance, N-alkylation and aminohydroxylation reactions are common for introducing specific functional groups into the sulfonamide scaffold, offering pathways to derivatives with tailored properties (Hamasharif et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated using X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses reveal the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, including aminohydroxylation and N-alkylation, leading to the formation of complex structures. These reactions are pivotal for modifying the chemical properties of sulfonamides for specific applications, such as pharmaceuticals and materials science (Hamasharif et al., 2017).
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A study explored zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy in cancer treatment. This compound exhibited promising properties as a Type II photosensitizer, indicating potential for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Sulfonamide-focused libraries, including derivatives of benzenesulfonamide, were studied for their antitumor properties. Two compounds, demonstrating potent cell cycle inhibitory effects, advanced to clinical trials, highlighting their potential in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
- Synthesis of sulfonamide derivatives, such as dialkyl 5-(4-toluenesulfonamido)-2-hydroxy-4,6-dimethylisophthalates, indicated their potential as biologically active compounds, which could include antitumor properties (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Inhibition of Carbonic Anhydrase Isoforms
- Benzenesulfonamide containing isoxazole compounds were found to be effective inhibitors of human carbonic anhydrase isoforms, highlighting their potential in medical applications, such as treating glaucoma and neuropathic pain (Altug et al., 2017).
Structure and Molecular Kinetics
- Research on the synthesis and structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their molecular and electronic structures, which could have implications in various scientific applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7-5-9(11)6-10(8(7)2)16(14,15)12-3-4-13/h5-6,12-13H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXALELBVDDFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067151 | |
Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | |
CAS RN |
25797-78-8 | |
Record name | 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25797-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025797788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-N-(2-hydroxyethyl)-2,3-xylenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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